molecular formula C22H18 B156952 1,4-Bis[(E)-2-phenylethenyl]benzene CAS No. 1608-41-9

1,4-Bis[(E)-2-phenylethenyl]benzene

Cat. No. B156952
CAS RN: 1608-41-9
M. Wt: 282.4 g/mol
InChI Key: IJAAWBHHXIWAHM-PHEQNACWSA-N
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Description

“1,4-Bis[(E)-2-phenylethenyl]benzene” is a chemical compound with the molecular formula C22H18 . It is also known as "1,4-Bis(phenylethynyl)benzene" . It has been used in the synthesis of 1,2,3-triphospholide anions and conjugated microporous polymers .


Synthesis Analysis

A number of 1,4-bis(phenylethynyl)benzene derivatives (BPEBs) and their analogues have been synthesized. These derivatives have different numbers of side-substitute fluorine atoms on benzene rings, and alkyl chains, ethoxyl groups, fluorine atoms, and trifluoromethyl groups as the end groups . The synthesis of a doubly bridged 1,4-bis(phenylethynyl)benzene has also been reported .


Molecular Structure Analysis

The molecular structure of “1,4-Bis[(E)-2-phenylethenyl]benzene” can be found in databases like PubChem and ChemSpider .


Chemical Reactions Analysis

There are studies on the hydrogen uptake kinetics of 1,4-bis(phenylethynyl)benzene mixed with palladium (Pd) on activated carbon in a rubber matrix coating on top of a porous silicone foam substrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Bis[(E)-2-phenylethenyl]benzene” can be found in databases like PubChem and ChemSpider . Some BPEBs have a wide range of the nematic phase temperature with high optical anisotropy (Δn) and acceptable dielectric anisotropy (Δε), which have been applied as the crucial compositions to constitute a liquid crystal mixture .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

1,4-Distyrylbenzene has garnered attention in the field of organic electronics due to its excellent luminescent properties. OLEDs, widely used in displays and lighting, benefit from its high quantum yield and deep red/near-infrared emission. Researchers have explored its use as an emitter material in OLED devices, contributing to energy-efficient and vibrant displays .

Fluorescent pH Probes

The compound’s unique fluorescence behavior makes it suitable for pH sensing. Scientists have developed fluorescent pH probes based on 1,4-distyrylbenzene, enabling real-time monitoring of acidic organelles within living cells .

Dyeing Textiles

1,4-Distyrylbenzene derivatives find applications in dyeing textiles, particularly polyester and cotton fabrics. These fluorescent brighteners enhance whiteness levels and impart color hues to fabrics, making them useful in the textile industry .

Photoisomerization and Intersystem Crossing

In studies involving 1,4-diazadistyrylbenzene, researchers have observed photoisomerization (trans-cis) and intersystem crossing to a triplet state. These photoprocesses are essential for understanding the compound’s behavior under light exposure .

Charge Transport Properties

The stacking interactions in 1,4-distyrylbenzene-based donor–acceptor complexes significantly impact their electronic structure and charge transport properties. Theoretical investigations shed light on its potential use in organic semiconductors .

Sensing Picric Acid

Aggregates of 1,4-distyrylbenzene derivatives exhibit aggregation-induced emission enhancement (AIEE). Researchers have exploited this property for sensitive detection of picric acid, an explosive compound .

Future Directions

“1,4-Bis[(E)-2-phenylethenyl]benzene” and its derivatives have been used in the synthesis of 1,2,3-triphospholide anions, conjugated microporous polymers , and blue phase liquid crystal compositions . These applications suggest potential future directions in the fields of materials science and liquid crystal technology.

properties

IUPAC Name

1,4-bis[(E)-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11+,14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAAWBHHXIWAHM-PHEQNACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis[(E)-2-phenylethenyl]benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,4-distyrylbenzene?

A1: The molecular formula of 1,4-distyrylbenzene is C22H18, and its molecular weight is 282.38 g/mol.

Q2: How does the presence of fluorine substituents affect the properties of 1,4-distyrylbenzene?

A2: Fluorine substituents in 1,4-distyrylbenzene derivatives, such as α, ω-tetrafluorodysterylbenzene, reduce the molecule's dipole moment. This, in turn, influences intermolecular interactions, impacting its packing and consequently its optical and electronic properties. []

Q3: What spectroscopic techniques are commonly employed to characterize 1,4-distyrylbenzene derivatives?

A3: Common techniques include UV-Vis absorption and fluorescence spectroscopy to determine optical properties like maximum absorption and emission wavelengths, molar extinction coefficients, and fluorescence quantum yields. [, , , , , ] Additionally, NMR spectroscopy, particularly 13C NMR, is valuable for structural characterization and studying molecular dynamics in solid and solution states. [, ]

Q4: How does the configuration of the double bonds in 2,5-diphenyl-1,4-distyrylbenzene affect its fluorescence?

A4: 2,5-Diphenyl-1,4-distyrylbenzene with all cis double bonds exhibits aggregation-induced emission (AIE). It is non-emissive in solution but shows strong fluorescence in the crystalline state due to restricted isomerization and photocyclization imposed by the crystal lattice. [, ] Conversely, the trans isomer exhibits strong fluorescence even in solution. []

Q5: What are the thermal properties of 1,4-distyrylbenzene derivatives?

A5: Thermal stability varies depending on the substituents. For example, copoly(aryl ether)s incorporating 1,4-distyrylbenzene derivatives exhibit 5% weight loss temperatures above 410 °C. []

Q6: Can you describe the application of 1,4-distyrylbenzene derivatives in organic light-emitting diodes (OLEDs)?

A7: 1,4-Distyrylbenzene derivatives have been successfully incorporated as emitters in OLED devices. For example, blue-emitting OLEDs were fabricated using these derivatives as dopants in a multilayered structure with NPB, CBP, and TPBI layers. Notably, derivatives with 2-ethylhexyloxy substituents exhibited a more saturated blue emission compared to those with n-hexyloxy groups. []

Q7: How is computational chemistry utilized in the study of 1,4-distyrylbenzene derivatives?

A8: Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31G* level, are frequently employed to predict and understand the structural, electronic, and optical properties of 1,4-distyrylbenzene derivatives. These calculations provide insights into molecular geometries, HOMO-LUMO energy gaps, and electronic transitions, which correlate well with experimental observations. []

Q8: How has computational modeling contributed to the design of 1,4-distyrylbenzene-based amyloid-β aggregation inhibitors?

A9: Computational approaches, potentially involving molecular docking and molecular dynamics simulations, have been employed to design 1,4-distyrylbenzene derivatives with improved binding affinity to amyloid-β. By strategically incorporating hydrophilic moieties, these derivatives can disrupt the aggregation of amyloid-β, offering potential therapeutic avenues for Alzheimer's disease. []

Q9: How do electron-donating and electron-withdrawing groups affect the optical properties of 1,4-distyrylbenzenes?

A10: Introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the 1,4-distyrylbenzene core significantly influences the molecule's electronic structure and, consequently, its optical properties. Generally, both EDGs and EWGs lead to bathochromic shifts in the absorption and emission spectra, meaning the wavelengths of maximum absorption and emission shift to longer wavelengths. The extent of these shifts depends on the strength and position of the substituents. [, ]

Q10: How does the substitution pattern of 1,4-distyrylbenzenes impact their two-photon absorption cross-sections?

A11: The presence and nature of substituents significantly influence the two-photon absorption (TPA) properties of 1,4-distyrylbenzenes. For instance, quadrupolar donor-acceptor-donor substituted derivatives, where the central benzene ring bears electron-withdrawing groups and the terminal rings bear electron-donating dialkylamino groups, exhibit large TPA cross-sections in the near-infrared (NIR) region. [] This enhancement is attributed to the extended π-conjugation and the increased intramolecular charge transfer character upon excitation.

Q11: How do the optical properties of 1,4-distyrylfluorene derivatives compare to their 1,4-distyrylbenzene counterparts?

A12: While both classes of molecules exhibit solvatochromic effects in their photophysical properties, 1,4-distyrylfluorene derivatives show more pronounced shifts in their Stokes shifts and photoluminescence maxima with changes in solvent polarity. This difference suggests a greater degree of charge transfer character in the excited state of 1,4-distyrylfluorenes compared to 1,4-distyrylbenzenes. []

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